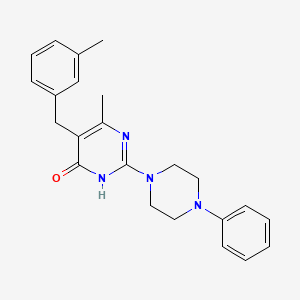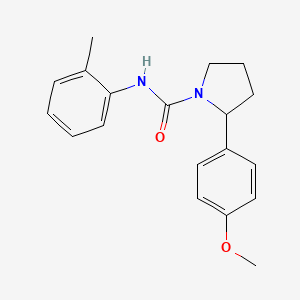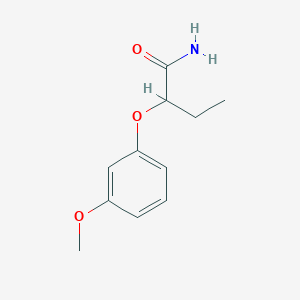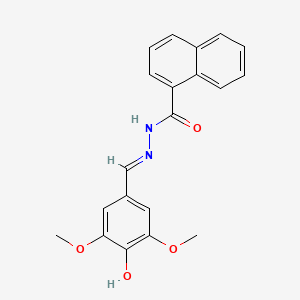![molecular formula C13H17NO2 B6010199 N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
N-[4-(allyloxy)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-2-methylpropanamide, commonly known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. AM404 is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. This compound has been shown to have a wide range of potential applications in the field of neuroscience, including pain management, neuroprotection, and the treatment of neurological disorders.
Wirkmechanismus
AM404 acts as a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. By inhibiting this transporter, AM404 increases the levels of anandamide in the brain, which in turn activates cannabinoid receptors and produces a range of physiological effects.
Biochemical and Physiological Effects:
AM404 has been shown to produce a range of physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 has several advantages as a research tool, including its potent and selective inhibition of the anandamide transporter. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several potential future directions for research on AM404, including further studies on its potential therapeutic applications in the treatment of pain, neurodegenerative diseases, and other neurological disorders. Additionally, research may focus on the development of more selective and potent inhibitors of the anandamide transporter, which could have even greater potential as therapeutic agents. Finally, research may also focus on the development of new methods for administering AM404, such as targeted drug delivery systems or novel formulations that improve its bioavailability and reduce toxicity.
Synthesemethoden
AM404 can be synthesized using a multi-step process that involves the reaction of 4-allyloxyaniline with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting compound is then further reacted with an acid chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have potent analgesic effects in animal models of pain, and it may be useful in the treatment of chronic pain conditions such as neuropathic pain and migraine headaches. Additionally, AM404 has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-prop-2-enoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-16-12-7-5-11(6-8-12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXZFAOIRADKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)






![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)